N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide
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Overview
Description
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a xanthene core and a thiomorpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The thiomorpholine moiety is then introduced through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The xanthene core can be reduced under specific conditions to yield dihydroxanthene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroxanthene derivatives, and various substituted amides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The xanthene core may also participate in redox reactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
- N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
- N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Uniqueness
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a thiomorpholine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its significance in scientific research.
Properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-23(25-17-24(9-13-28-14-10-24)26-11-15-30-16-12-26)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-8,22H,9-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGOGLQPVZTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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